

Acebutolol Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Solubility

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Compound of Interest

Compound Name: Acebutolol

Cat. No.: B1665407

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of **acebutolol** hydrochloride, a cardioselective beta-adrenoreceptor blocking agent. The information is presented to support research, development, and formulation activities. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical methods are provided.

Chemical and Physical Properties

Acebutolol hydrochloride is the hydrochloride salt of **acebutolol**.^[1] It is a white or slightly off-white crystalline powder.^{[1][2]} The chemical structure of **acebutolol** hydrochloride is presented below:

Figure 1: Chemical Structure of **Acebutolol** Hydrochloride

The fundamental chemical and physical properties of **acebutolol** hydrochloride are summarized in the table below.

Property	Value	Source
IUPAC Name	N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride	[1] [3]
Chemical Formula	C ₁₈ H ₂₉ ClN ₂ O ₄	
Molecular Weight	372.89 g/mol	
CAS Number	34381-68-5	
Appearance	White to pale yellowish-white crystalline powder	
Melting Point	141-145 °C	
pKa (Strongest Basic)	9.65	
LogP	1.71	

Solubility Profile

Acebutolol hydrochloride is described as being freely soluble in water. Its solubility in various solvents is detailed in the table below.

Solvent	Solubility	Source
Water	Freely soluble, ≥ 50 mg/mL	
Ethanol (96%)	Freely soluble	
Methanol	Freely soluble	
Acetic Acid (100%)	Freely soluble	
Acetone	Very slightly soluble	
Methylene Chloride	Very slightly soluble	
Diethyl Ether	Practically insoluble	
DMSO	100 mg/mL	

Experimental Protocols

The determination of the chemical and physical properties of active pharmaceutical ingredients like **acebutolol** hydrochloride relies on standardized analytical methods. Below are detailed methodologies for key experiments.

3.1. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical approach to determine the equilibrium solubility of a compound.

- Objective: To determine the saturation concentration of **acebutolol** hydrochloride in a specific solvent at a given temperature.
- Materials: **Acebutolol** hydrochloride powder, chosen solvent (e.g., water, ethanol), temperature-controlled shaker, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical balance, and a validated analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **acebutolol** hydrochloride is added to a known volume of the solvent in a sealed container.
 - The container is placed in a temperature-controlled shaker and agitated until equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.
 - Once at equilibrium, the suspension is allowed to settle.
 - An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
 - The concentration of **acebutolol** hydrochloride in the filtrate is determined using a validated analytical method, such as HPLC.
 - The experiment is performed in triplicate to ensure accuracy.

3.2. Spectrophotometric Analysis for Identification and Quantification

Spectrophotometric methods are employed for both the identification and quantification of **acebutolol** hydrochloride.

- Objective: To identify **acebutolol** hydrochloride and determine its concentration based on its absorbance of light.
- Method 1: UV-Visible Spectrophotometry
 - Identification: The absorption spectrum of a solution of **acebutolol** hydrochloride in 0.01 mol/L hydrochloric acid is determined. This spectrum is then compared with a reference spectrum; both should exhibit similar intensities of absorption at the same wavelengths.
 - Quantification (Assay): A direct, extraction-free spectrophotometric method can be used based on the formation of an ion-pair complex between the drug and an acidic dye, such as bromocresol green (BCG) or bromothymol blue (BTB). The absorbance of the resulting colored complex is measured at the wavelength of maximum absorption and is proportional to the concentration of the drug.
- Method 2: Infrared Spectrophotometry
 - Identification: The infrared absorption spectrum of previously dried **acebutolol** hydrochloride is determined using the potassium bromide disk method. This spectrum is then compared to a reference spectrum, and both should show similar intensities of absorption at the same wave numbers.

3.3. Chromatographic Methods for Purity and Assay

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are crucial for assessing purity and performing assays.

- Objective: To separate, identify, and quantify **acebutolol** hydrochloride and any related substances.
- Method 1: Thin-Layer Chromatography (TLC) for Related Substances
 - A solution of **acebutolol** hydrochloride in methanol is prepared as the sample solution. A more dilute solution is prepared as the standard.

- A specified volume of both the sample and standard solutions are spotted on a silica gel TLC plate.
- The plate is developed in a suitable mobile phase, such as the upper layer of a mixture of water, 1-butanol, and acetic acid (100) (5:4:1).
- After development, the plate is air-dried and examined under UV light. Any spots from the sample solution, other than the principal spot, should not be more intense than the spot from the standard solution.
- Method 2: High-Performance Liquid Chromatography (HPLC) for Assay
 - A validated RP-HPLC method can be used for the assay of **acebutolol** hydrochloride.
 - A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer at a specific pH.
 - A C18 column is typically used for separation.
 - Detection is commonly performed using a UV detector at a wavelength where **acebutolol** hydrochloride has significant absorbance.
 - The concentration is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Visualizations

4.1. Logical Relationship of Properties

The following diagram illustrates the logical connection between the fundamental chemical properties of **acebutolol** hydrochloride and its resulting solubility characteristics.

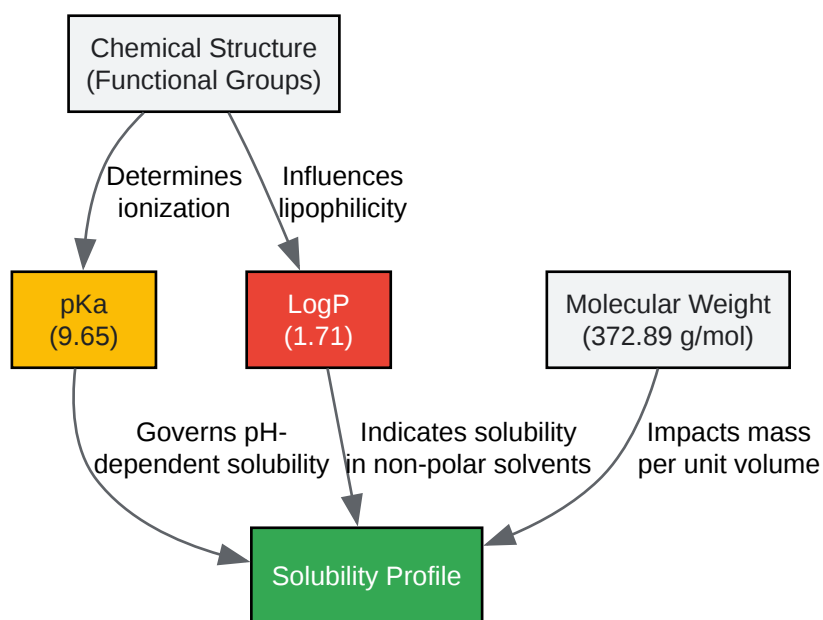


Figure 2: Interrelation of Acebutolol HCl Properties

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Caption: Interrelation of **Acebutolol** HCl Properties

4.2. Experimental Workflow for Solubility Determination

The diagram below outlines a general experimental workflow for determining the solubility of **acebutolol** hydrochloride using the shake-flask method.

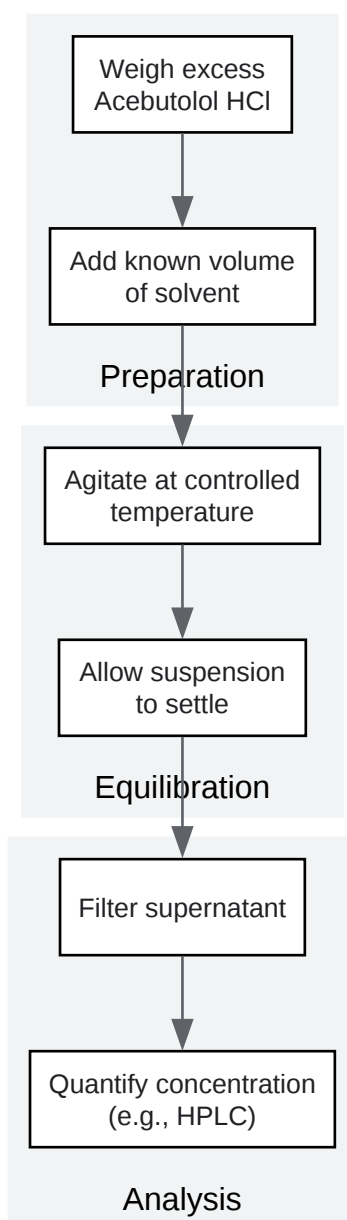


Figure 3: Shake-Flask Solubility Workflow

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Caption: Shake-Flask Solubility Workflow

Conclusion

This technical guide has provided a detailed summary of the key chemical properties and solubility of **acebutolol** hydrochloride, supported by experimental protocols and illustrative diagrams. The data presented is essential for professionals in drug development, formulation,

and research, offering a solid foundation for further investigation and application of this important pharmaceutical compound.

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